molecular formula C7H8BrClN2S B6610851 2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride CAS No. 2866319-53-9

2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride

Cat. No. B6610851
CAS RN: 2866319-53-9
M. Wt: 267.57 g/mol
InChI Key: UZLOQFGAZFOFOD-UHFFFAOYSA-N
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Description

2-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride (BTMHCl) is an organic compound belonging to the imidazothiazole family. It is a colorless solid with a molecular formula of C7H7BrClN2S. BTMHCl is used in various scientific and industrial applications, including medicinal chemistry, organic synthesis, and analytical chemistry.

Scientific Research Applications

2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride is used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and analytical chemistry. In medicinal chemistry, 2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride is used as a starting material for the synthesis of various biologically active compounds. In organic synthesis, 2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride is used as a reagent for the synthesis of heterocyclic compounds. In analytical chemistry, 2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride is used as a reagent for the analysis of organic compounds.

Mechanism of Action

The mechanism of action of 2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride is not yet fully understood. However, it is known that 2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride can act as an inhibitor of enzymes, such as cytochrome P450. In addition, 2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride has been shown to have an inhibitory effect on the growth of various cancer cell lines.
Biochemical and Physiological Effects
2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride can inhibit the growth of a variety of cancer cell lines. In addition, 2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride has been shown to have an inhibitory effect on the activity of cytochrome P450 enzymes. 2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride has also been shown to have an antifungal effect, as well as an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride in lab experiments is its low cost and availability. Additionally, 2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride is relatively easy to synthesize and can be stored for long periods of time without degradation. The main limitation of using 2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride in lab experiments is its low solubility in aqueous solutions.

Future Directions

Future research on 2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, further studies should be conducted to determine the effects of 2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride on other enzymes and cell lines. Finally, further research should be conducted to explore the potential of 2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride as a therapeutic agent for various diseases.

Synthesis Methods

2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride is synthesized by the reaction of 3,6-dimethyl-2-bromoimidazo[1,2-a]thiazole and hydrochloric acid. The reaction is carried out in an inert atmosphere at room temperature and is monitored by thin layer chromatography. The product of the reaction is a white solid, which is purified by recrystallization from a suitable solvent.

properties

IUPAC Name

2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2S.ClH/c1-4-3-10-5(2)6(8)11-7(10)9-4;/h3H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLOQFGAZFOFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(SC2=N1)Br)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.57 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride

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